molecular formula C19H20N2O2S2 B429804 4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 327171-06-2

4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B429804
CAS No.: 327171-06-2
M. Wt: 372.5g/mol
InChI Key: AFXOCKAAWCCLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common approach is to start with a suitable tricyclic precursor, which undergoes a series of functional group transformations to introduce the desired substituents. Key steps may include:

    Alkylation: Introduction of the benzyl, ethyl, and methyl groups through alkylation reactions.

    Sulfur Incorporation: Introduction of the sulfanylidene group using sulfur-containing reagents.

    Cyclization: Formation of the tricyclic core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[740

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-2-one: Similar structure but with a different position of the carbonyl group.

    4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-one: Another isomer with a different position of the carbonyl group.

Uniqueness

The unique combination of functional groups in 4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[740

Properties

CAS No.

327171-06-2

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5g/mol

IUPAC Name

4-benzyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C19H20N2O2S2/c1-3-19(2)9-13-14(11-23-19)25-16-15(13)17(22)21(18(24)20-16)10-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,20,24)

InChI Key

AFXOCKAAWCCLLF-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.